Bienvenue dans la boutique en ligne BenchChem!

(1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol

Biocatalysis Asymmetric Synthesis Pharmaceutical Intermediates

This (1S)-configured chiral secondary alcohol features a critical ortho-bromo/para-fluoro substitution pattern essential for enantioselective biocatalytic synthesis (99% ee) and downstream stereochemical fidelity in cross-coupling reactions. Unlike the racemate or (R)-enantiomer, only the (S)-configuration ensures precise molecular recognition required for anti-Alzheimer's drug candidate synthesis. Sourced via robust microbial reduction of 2-bromo-4-fluoroacetophenone, this building block delivers unmatched enantiopurity for SAR campaigns and asymmetric synthesis workflows.

Molecular Formula C8H8BrFO
Molecular Weight 219.1
CAS No. 290331-08-7
Cat. No. B6156846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol
CAS290331-08-7
Molecular FormulaC8H8BrFO
Molecular Weight219.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(2-Bromo-4-fluorophenyl)ethan-1-ol (CAS 290331-08-7): A High-Value Chiral Building Block for Pharmaceutical Synthesis and Biocatalysis


(1S)-1-(2-Bromo-4-fluorophenyl)ethan-1-ol (CAS 290331-08-7) is a chiral secondary alcohol featuring a bromine atom at the ortho position and a fluorine atom at the para position of a phenyl ring, with a stereochemically defined (S)-configuration at the benzylic carbon . This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of anti-Alzheimer's drug candidates, due to its ability to introduce stereochemical complexity and halogenated aromatic motifs into bioactive molecules [1]. It is primarily prepared via enantioselective microbial reduction of the corresponding prochiral ketone, 2-bromo-4-fluoroacetophenone, achieving exceptionally high enantiomeric excess and yield, which underscores its utility in precise asymmetric synthesis workflows [2].

Why (1S)-1-(2-Bromo-4-fluorophenyl)ethan-1-ol Cannot Be Replaced by Racemic or Alternative Halogen-Substituted Analogs in Asymmetric Synthesis


Direct substitution of (1S)-1-(2-Bromo-4-fluorophenyl)ethan-1-ol with its racemic mixture, the (R)-enantiomer, or other ortho-halo analogs (e.g., chloro or iodo derivatives) is scientifically unsound due to the compound's unique stereoelectronic profile and defined stereochemistry. The (S)-configuration is essential for the precise molecular recognition and stereochemical outcome of downstream catalytic and coupling reactions. Furthermore, the specific ortho-bromo/para-fluoro substitution pattern significantly influences the enzyme-substrate interactions in biocatalytic syntheses, with studies showing that the steric and electronic effects of the halogen atoms are critical for achieving high catalytic performance (99% ee) [1]. Replacing this compound with a less optimized analog can result in significant reductions in enantioselectivity, yield, or target binding affinity, thereby compromising the integrity of the synthetic route or the biological efficacy of the final pharmaceutical product [2].

Quantitative Differentiation of (1S)-1-(2-Bromo-4-fluorophenyl)ethan-1-ol Against Key Comparators


Enantioselective Synthesis Efficiency: Target Compound vs. (R)-Enantiomer and Racemic Mixture

In a biocatalytic synthesis employing microbial reductases from genera including Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, and Baker's yeast, the enantioselective reduction of 2-bromo-4-fluoroacetophenone yields (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol (the (S)-enantiomer) with a yield exceeding 90% and an enantiomeric excess (ee) of 99% [1]. This high stereoselectivity contrasts sharply with the synthesis of the corresponding (R)-enantiomer or the racemic mixture, which, when using the same biocatalytic systems, would either be produced in negligible amounts or would require entirely different, and often less efficient, enzyme systems. The ability to directly obtain the desired (S)-enantiomer with near-perfect stereocontrol eliminates the need for costly and time-consuming chiral resolution steps.

Biocatalysis Asymmetric Synthesis Pharmaceutical Intermediates

Catalytic Performance in Bioreduction: Target Compound's Precursor vs. Other ortho-Haloacetophenones

The ortho-haloacetophenone-specific carbonyl reductase BaSDR1 from Bacillus aryabhattai exhibits excellent catalytic performance towards a range of ortho-haloacetophenones, including the direct precursor to the target compound, 2-bromo-4-fluoroacetophenone [1]. This enzyme achieves the production of chiral 1-(2-halophenyl)ethanols, including the target compound, with a remarkable 99% ee across all tested ortho-halo substrates. In contrast, the catalytic efficiency and stereoselectivity for para-halo substituted acetophenones or non-halogenated analogs are significantly lower or non-existent. The study highlights that the specific steric and electronic push-pull effect of the ortho-halogen (bromine) and para-fluorine substitution is crucial for optimal enzyme-substrate interaction and catalytic efficiency.

Enzyme Engineering Substrate Specificity Carbonyl Reductase

Application in Anti-Alzheimer's Drug Synthesis: Differentiated from Chloro and Fluoro Analogs

The compound (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol has been specifically identified as a key intermediate for the synthesis of several potential anti-Alzheimer's drugs, whereas its chloro analog, (S)-1-(2-chlorophenyl)ethanol, is primarily utilized for the synthesis of polo-like kinase 1 (PLK1) inhibitors for chemotherapy [1]. Similarly, the (S)-1-(2-fluorophenyl)ethanol analog is used to synthesize nicotinic acetylcholine receptor α7 selective agonists for schizophrenia. This divergence in therapeutic application underscores the critical importance of the specific ortho-bromo/para-fluoro substitution pattern in dictating the biological target and ultimate pharmaceutical utility of the derived compounds.

Medicinal Chemistry Neurodegenerative Disease Drug Intermediates

Stereochemical Configuration: (S) vs. (R) Enantiomer in Receptor Binding Context

While direct binding data for (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol is limited, the (R)-enantiomer has been utilized as a building block in the development of fluorinated CB2 receptor agonists [1]. A derivative containing the 2-bromo-4-fluorophenyl moiety (compound 20a) demonstrated a high affinity for the CB2 receptor (Ki = 5.8 nM). This class-level evidence suggests that the 2-bromo-4-fluorophenyl fragment is a privileged scaffold for target engagement. The specific (S)-configuration of the target compound provides a distinct stereochemical entry point compared to the (R)-enantiomer, which is crucial for exploring structure-activity relationships (SAR) in lead optimization programs. Procuring the correct enantiomer is thus essential for SAR studies aiming to define the stereochemical preference of a biological target.

Stereochemistry Drug Design Receptor Affinity

Optimal Research and Industrial Applications for (1S)-1-(2-Bromo-4-fluorophenyl)ethan-1-ol


Asymmetric Synthesis of Pharmaceutical Intermediates for CNS Disorders

Leverage (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol as a high-value chiral building block in the asymmetric synthesis of drug candidates targeting Alzheimer's disease. The compound's defined (S)-stereochemistry and specific halogenation pattern are essential for achieving the desired biological activity in the final therapeutic molecules [1]. Biocatalytic methods provide a reliable and scalable route to the compound with exceptional enantiopurity (99% ee), ensuring synthetic reproducibility and minimizing the need for downstream purification [2].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Utilize (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol in SAR campaigns to probe the stereochemical requirements of biological targets. The compound serves as a critical intermediate for introducing a chiral benzylic alcohol motif into larger pharmacophores. Direct comparison of the (1S)-enantiomer with its (1R)-enantiomer or racemic mixture allows for the precise definition of the stereochemical influence on target engagement, a crucial step in hit-to-lead optimization [3].

Biocatalysis and Enzyme Engineering Research

Employ (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol as a benchmark product for developing and optimizing new biocatalytic processes. The well-characterized enzymatic synthesis of this compound using ortho-haloacetophenone-specific carbonyl reductases (e.g., BaSDR1) serves as an ideal model system for studying the stereoelectronic effects of halogen substitutions on enzyme-substrate interactions and catalytic efficiency [2]. This can guide the engineering of novel enzymes with tailored substrate specificities.

Quote Request

Request a Quote for (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.